tert-Butyl 4-[4-fluoro-3-(trifluoromethyl)phenyl]-1,2,3,6-tetrahydropyridine-1-carboxylate
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Overview
Description
tert-Butyl 4-[4-fluoro-3-(trifluoromethyl)phenyl]-1,2,3,6-tetrahydropyridine-1-carboxylate: is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by the presence of a trifluoromethyl group, which imparts unique chemical properties, making it valuable in medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-[4-fluoro-3-(trifluoromethyl)phenyl]-1,2,3,6-tetrahydropyridine-1-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of 4-fluoro-3-(trifluoromethyl)benzaldehyde with a suitable amine to form an intermediate, which is then cyclized and protected with a tert-butyl group . The reaction conditions often require the use of solvents like dichloromethane and catalysts such as palladium or copper complexes .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions:
Reduction: Reduction reactions can convert the compound into its fully saturated tetrahydropyridine derivative.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide are employed for nucleophilic substitution reactions.
Major Products:
Oxidation: N-oxides of the tetrahydropyridine ring.
Reduction: Saturated tetrahydropyridine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals .
Biology: In biological research, it serves as a probe to study the effects of fluorinated compounds on biological systems .
Medicine: The compound’s unique chemical properties make it a candidate for drug development, particularly in targeting specific enzymes or receptors .
Industry: In the industrial sector, it is used in the development of advanced materials, including polymers and coatings that require high chemical stability .
Mechanism of Action
The mechanism by which tert-Butyl 4-[4-fluoro-3-(trifluoromethyl)phenyl]-1,2,3,6-tetrahydropyridine-1-carboxylate exerts its effects is primarily through its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively . Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
- tert-Butyl 4-(4-chloro-3-(trifluoromethyl)phenyl)piperidine-1-carboxylate .
- tert-Butyl 4-(4-amino-2-(trifluoromethyl)phenyl)piperazine-1-carboxylate .
Uniqueness: The presence of the fluoro and trifluoromethyl groups in tert-Butyl 4-[4-fluoro-3-(trifluoromethyl)phenyl]-1,2,3,6-tetrahydropyridine-1-carboxylate imparts unique electronic properties, making it more reactive in certain chemical reactions compared to its analogs . This uniqueness is particularly valuable in drug design, where specific interactions with biological targets are crucial .
Properties
Molecular Formula |
C17H19F4NO2 |
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Molecular Weight |
345.33 g/mol |
IUPAC Name |
tert-butyl 4-[4-fluoro-3-(trifluoromethyl)phenyl]-3,6-dihydro-2H-pyridine-1-carboxylate |
InChI |
InChI=1S/C17H19F4NO2/c1-16(2,3)24-15(23)22-8-6-11(7-9-22)12-4-5-14(18)13(10-12)17(19,20)21/h4-6,10H,7-9H2,1-3H3 |
InChI Key |
HPIPMDOSUZJDNZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=CC1)C2=CC(=C(C=C2)F)C(F)(F)F |
Origin of Product |
United States |
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